molecular formula C7H16O2 B6169135 (2R)-2-(tert-butoxy)propan-1-ol CAS No. 2413846-70-3

(2R)-2-(tert-butoxy)propan-1-ol

Cat. No.: B6169135
CAS No.: 2413846-70-3
M. Wt: 132.20 g/mol
InChI Key: GIWJLGYZXWVBDL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(tert-butoxy)propan-1-ol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2-(tert-butoxy)propan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of converting the intermediate to the target compound.", "Starting Materials": [ "2-methyl-2-propanol", "tert-butyl alcohol", "sodium hydride", "tetrahydrofuran", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium", "iodine", "diethyl ether", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-methyl-2-propanol to 2-methyl-2-propyl chloride using hydrochloric acid and sodium chloride", "Step 2: Conversion of 2-methyl-2-propyl chloride to 2-methyl-2-propyl magnesium bromide using magnesium and iodine", "Step 3: Conversion of tert-butyl alcohol to tert-butyl bromide using hydrobromic acid", "Step 4: Conversion of tert-butyl bromide to tert-butyl magnesium bromide using magnesium and diethyl ether", "Step 5: Reaction of 2-methyl-2-propyl magnesium bromide and tert-butyl magnesium bromide with carbon dioxide to form 2-methyl-2-propyl-1,3-dioxane", "Step 6: Conversion of 2-methyl-2-propyl-1,3-dioxane to (2R)-2-(tert-butoxy)propan-1-ol using acetic acid and sodium borohydride", "Step 7: Purification of the final product using methanol, sodium bicarbonate, and sodium sulfate" ] }

CAS No.

2413846-70-3

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol

InChI

InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1

InChI Key

GIWJLGYZXWVBDL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CO)OC(C)(C)C

Canonical SMILES

CC(CO)OC(C)(C)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.